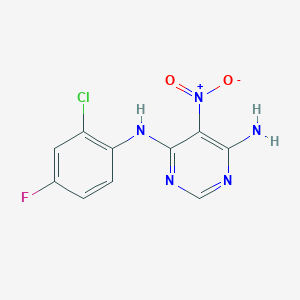

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine, also known as CF-PNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

- Larvicidal Activity : A study by Gorle et al. (2016) developed a series of pyrimidine derivatives linked with morpholinophenyl groups, which demonstrated significant larvicidal activity against third instar larvae, highlighting their potential use in pest control applications (Gorle et al., 2016).

Antifolate Activity and Antitumor Agents

- Antifolate Inhibitors : Compounds based on the pyrimidine structure have been studied for their inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. This underscores the role of such compounds in the development of new therapeutic agents (Robson et al., 1997).

Advanced Material Development

- Fluorinated Polyimides : Research by Yang and Chen (2005) focused on the synthesis of light-colored and organosoluble fluorinated polyimides using derivatives of the compound . These materials exhibit excellent mechanical properties, thermal stability, and are suitable for applications requiring high-performance polymers (Yang & Chen, 2005).

Photophysical Properties and Electron Transfer

- Photochemistry of Nitrophenyldihydropyridines : A study by Fasani et al. (2006) explored the intramolecular electron transfer in compounds related to the one , providing insights into their photophysical properties. This research is relevant for the development of photoinduced electron transfer systems for various applications, including photovoltaic devices and sensors (Fasani et al., 2006).

Fluorinated Polyamides and Poly(amide imide)s

- Polyamides and Poly(amide imide)s Development : Research by Yang et al. (2006) into fluorinated polyamides and poly(amide imide)s derived from the compound and related derivatives has shown that these materials possess outstanding solubility, thermal stability, and mechanical properties. Such materials are crucial for aerospace, electronics, and coatings industries (Yang et al., 2006).

Mechanism of Action

Target of Action

A compound with a similar structure, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), has been found to selectively inhibit toll-like receptor 4 (tlr4) . TLR4 is a key player in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

Tak-242, a compound with a similar structure, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Based on the action of tak-242, it can be inferred that the compound might affect the tlr4 signaling pathway . This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines and the activation of the adaptive immune response .

Result of Action

Based on the action of tak-242, it can be inferred that the compound might suppress the production of multiple cytokines, thereby modulating the immune response .

properties

IUPAC Name |

4-N-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN5O2/c11-6-3-5(12)1-2-7(6)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBWKDBOFMCBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)

![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)